5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one 5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 82551-97-1
VCID: VC8002147
InChI: InChI=1S/C8H9Cl3N2O2S/c1-4-5(16-3-2-14)6(15)13-7(12-4)8(9,10)11/h14H,2-3H2,1H3,(H,12,13,15)
SMILES: CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO
Molecular Formula: C8H9Cl3N2O2S
Molecular Weight: 303.6

5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one

CAS No.: 82551-97-1

Cat. No.: VC8002147

Molecular Formula: C8H9Cl3N2O2S

Molecular Weight: 303.6

* For research use only. Not for human or veterinary use.

5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one - 82551-97-1

Specification

CAS No. 82551-97-1
Molecular Formula C8H9Cl3N2O2S
Molecular Weight 303.6
IUPAC Name 5-(2-hydroxyethylsulfanyl)-4-methyl-2-(trichloromethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C8H9Cl3N2O2S/c1-4-5(16-3-2-14)6(15)13-7(12-4)8(9,10)11/h14H,2-3H2,1H3,(H,12,13,15)
Standard InChI Key LRBZAAPEYSGAJK-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO
Canonical SMILES CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrimidine ring, a six-membered aromatic system with nitrogen atoms at positions 1 and 3. Key substituents include:

  • Trichloromethyl group (-CCl3_3): Positioned at C2, this electron-withdrawing group enhances electrophilicity, potentially influencing reactivity in nucleophilic substitution reactions.

  • Methyl group (-CH3_3): Located at C6, this alkyl group contributes to steric effects and hydrophobicity.

  • 2-Hydroxyethylthio moiety (-SCH2_2CH2_2OH): Attached to C5, this polar substituent introduces hydrogen-bonding capacity, which may aid solubility.

The canonical SMILES representation, CC1=C(C(=O)NC(=N1)C(Cl)(Cl)Cl)SCCO, confirms the connectivity of these groups.

Synthesis and Manufacturing

Synthetic Routes

Although detailed synthetic protocols are proprietary, plausible routes involve:

  • Cyclocondensation: Reacting thiourea derivatives with β-keto esters to form the pyrimidine core.

  • Functionalization: Introducing the trichloromethyl group via chlorination of a methyl precursor, followed by thioether formation with 2-mercaptoethanol .

SupplierCatalog NumberPurityPrice (5 mg)
American Custom ChemicalsHCH000610895%$500.30
Sigma-AldrichR162604N/AInquiry-based

Data indicate limited production scale, reflecting its niche research applications .

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